Metazamide

Descripción general

Descripción

Metazamide es un agente de contraste radiológico no iónico a base de yodo. Se utiliza principalmente en imágenes médicas para mejorar el contraste de las estructuras internas del cuerpo durante procedimientos radiográficos como las tomografías computarizadas (TC) y las radiografías . This compound también se utiliza como un medio de gradiente de densidad para la centrifugación de partículas biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de metazamide implica la yodación de un derivado de benzamida. El proceso generalmente incluye los siguientes pasos:

Yodación: La introducción de átomos de yodo en la estructura de la benzamida.

Acetilación: La adición de grupos acetilo a las funcionalidades de la amina.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Yodación a granel: Yodación a gran escala del derivado de benzamida.

Acetilación continua: La acetilación se realiza en reactores continuos para garantizar la calidad consistente del producto.

Purificación automatizada: Se emplean técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Metazamide se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar derivados yodados.

Reducción: Las reacciones de reducción pueden eliminar átomos de yodo del compuesto.

Sustitución: Las reacciones de sustitución pueden reemplazar átomos de yodo con otros grupos funcionales.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales

Productos de oxidación: Benzamidas yodadas.

Productos de reducción: Benzamidas desyodadas.

Productos de sustitución: Benzamidas funcionalizadas con varios sustituyentes.

Aplicaciones Científicas De Investigación

Metazamide tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como agente de contraste radiológico en química analítica para la obtención de imágenes y la visualización de reacciones químicas.

Biología: Se emplea en la centrifugación en gradiente de densidad para la separación de partículas biológicas como células y orgánulos.

Medicina: Se utiliza en imágenes médicas para mejorar el contraste de las estructuras internas del cuerpo durante las tomografías computarizadas y las radiografías.

Industria: Se aplica en la producción de agentes de contraste radiológico y otros compuestos a base de yodo

Mecanismo De Acción

Metazamide ejerce sus efectos al bloquear los rayos X a medida que pasan a través del cuerpo. Los átomos de yodo en this compound absorben los rayos X, lo que permite que las estructuras corporales que contienen yodo se delineen en contraste con las que no contienen yodo. Este mecanismo mejora la visibilidad de las estructuras internas durante los procedimientos radiográficos .

Comparación Con Compuestos Similares

Compuestos similares

Iofendilato: Otro agente de contraste radiológico a base de yodo utilizado en la mielografía.

Iodixanol: Un agente de contraste radiológico no iónico, soluble en agua, utilizado en varios procedimientos de imagen.

Singularidad de Metazamide

This compound es único debido a su alta densidad máxima de solución sin aumento de la viscosidad, lo que lo hace adecuado para la centrifugación en gradiente de densidad. Además, su naturaleza no iónica reduce el riesgo de reacciones adversas en comparación con otros agentes de contraste radiológico iónicos .

Actividad Biológica

Metazamide, a member of the amidrazone class, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is structurally characterized by its amidrazone moiety, which is known for its potential therapeutic effects. The compound has been studied for its activity against various diseases, including inflammatory conditions and infections caused by resistant bacterial strains.

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various benzene sulphonamides, this compound showed promising results in reducing carrageenan-induced rat paw edema. The compound inhibited edema formation by approximately 94.69% at 1 hour post-administration .

The mechanism underlying the anti-inflammatory action of this compound involves the modulation of pro-inflammatory cytokines. It has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated peripheral blood mononuclear cells (PBMCs). For instance, certain derivatives exhibited a 35% reduction in IL-6 production at a concentration of 10 µg/mL .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have indicated that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 6.63 mg/mL for S. aureus and 6.72 mg/mL for E. coli .

Comparative Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Mycobacterium tuberculosis | 0.4 |

This table illustrates the effectiveness of this compound against different bacterial strains, highlighting its potential as a therapeutic agent against resistant infections.

Case Studies and Clinical Applications

In clinical settings, this compound has shown efficacy in treating conditions like ankylosing spondylitis (AS). A recent study indicated that patients receiving this compound demonstrated improvements in both the Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Bath Ankylosing Spondylitis Functional Index (BASFI) scores . Furthermore, imaging studies revealed clearer articular surfaces in sacroiliac joints among treated patients.

Molecular Mechanisms

The pharmacological mechanisms of this compound involve several pathways:

- Gene Set Enrichment Analysis (GSEA) identified key pathways related to inflammation, including those influencing TNF-α and IL-6 production.

- Molecular docking studies have highlighted interactions between this compound and several target proteins involved in inflammatory processes, such as PTGS2 (cyclooxygenase-2) and JAK2 .

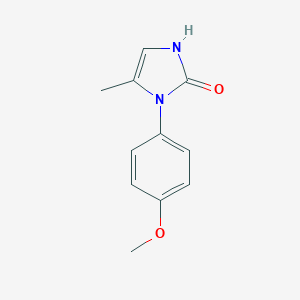

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUPEUMBGMETKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161441 | |

| Record name | Metazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14058-90-3 | |

| Record name | Metazamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.